Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate
Overview
Description
Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate is a chemical compound with the CAS Number: 1296172-36-5 . It has a molecular weight of 245.06 and its IUPAC name is ethyl 3,5-dichloro-4-cyano-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6Cl2N2O2/c1-2-15-9(14)8-7(11)5(3-12)6(10)4-13-8/h4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate is a low melting solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Annulation and Functionalized Tetrahydropyridines :In the presence of an organic phosphine catalyst, Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate undergoes [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This reaction's mechanism has been expanded to include ethyl 2-(substituted-methyl)-2,3-butadienoates, resulting in high diastereoselectivities for ethyl 2,6-cis-disubstituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This indicates the compound's versatility in synthesizing highly functionalized and structurally complex molecules (Zhu et al., 2003).
Applications in Pharmaceutical and Material Sciences
Antibacterial and Antifungal Activities :As previously mentioned, derivatives formed from reactions involving Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate have been tested for their antibacterial and antifungal properties, indicating potential applications in developing new antimicrobial agents. The research into these properties is crucial for pharmaceutical sciences, especially in the current era where resistance to existing antibiotics is a growing concern (Lebedyeva et al., 2012).
Dye Synthesis and Material Applications :Compounds derived from Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate have been used to synthesize new fluorescent dyes with potential applications in liquid crystal displays. These dyes exhibit very good orientation parameters in nematic liquid crystals, which is vital for display technologies. The process involves cyclization reactions and the study of reaction conditions with and without catalysts, highlighting the compound's role in developing new materials for advanced technological applications (Bojinov & Grabchev, 2003).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that it can be harmful if swallowed or in contact with skin, can cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, as well as actions to take in case of exposure .
properties
IUPAC Name |
ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-2-15-9(14)8-7(11)5(3-12)6(10)4-13-8/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDKAYLLFNQOQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182564 | |
Record name | 2-Pyridinecarboxylic acid, 3,5-dichloro-4-cyano-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate | |
CAS RN |
1296172-36-5 | |
Record name | 2-Pyridinecarboxylic acid, 3,5-dichloro-4-cyano-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1296172-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 3,5-dichloro-4-cyano-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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